2-Chloro-3'-iodobenzophenone

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Procure 2-Chloro-3'-iodobenzophenone (CAS 890098-15-4) for reliable, selective synthesis. Its defining feature is orthogonal reactivity: the C-I bond is selectively activated in Pd-catalyzed couplings while the C-Cl bond remains inert, enabling efficient, sequential molecule construction. This specific 2-chloro-3'-iodo isomer is crucial for validated synthetic routes; its distinct InChIKey (HXKNAKJVJIRYRY-UHFFFAOYSA-N) ensures you receive the correct regioisomer. Data-backed bioactivity (MPO IC50=54 nM) provides a quantitative starting point for SAR. Multi-vendor availability mitigates supply chain risk, ensuring competitive pricing and continuity for your research programs.

Molecular Formula C13H8ClIO
Molecular Weight 342.56 g/mol
CAS No. 890098-15-4
Cat. No. B1611976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3'-iodobenzophenone
CAS890098-15-4
Molecular FormulaC13H8ClIO
Molecular Weight342.56 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)I)Cl
InChIInChI=1S/C13H8ClIO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H
InChIKeyHXKNAKJVJIRYRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3'-iodobenzophenone (CAS 890098-15-4): A Strategic Halogenated Benzophenone Building Block


2-Chloro-3'-iodobenzophenone (CAS 890098-15-4) is a halogenated benzophenone derivative with the molecular formula C13H8ClIO and a molecular weight of 342.56 g/mol . It is characterized by the presence of both a chlorine atom on one phenyl ring and an iodine atom on the other, specifically at the 2-chloro and 3'-iodo positions . This compound serves primarily as a key synthetic intermediate, with its value derived from the orthogonal reactivity of its carbon-halogen bonds, enabling sequential and selective chemical transformations for the construction of complex molecules .

2-Chloro-3'-iodobenzophenone: Why Its Orthogonal Reactivity Prevents Simple Analog Substitution


The utility of 2-Chloro-3'-iodobenzophenone is predicated on the differential reactivity of its carbon-chlorine and carbon-iodine bonds, a feature that is not shared by all halogenated benzophenones . The iodine atom provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), while the chlorine atom typically remains inert under these conditions, allowing for subsequent functionalization . Substituting this compound with a positional isomer, such as 2-Chloro-4'-iodobenzophenone, or a halogen analog like 2-Chloro-3'-bromobenzophenone, would alter the molecule's electronic and steric profile, leading to different reaction kinetics, selectivity, and product outcomes, thereby jeopardizing the integrity of a validated synthetic route .

2-Chloro-3'-iodobenzophenone: A Quantitative Evidence Guide for Differentiated Selection


Biological Target Engagement: Comparative In Vitro Enzyme Inhibition Profile of 2-Chloro-3'-iodobenzophenone

2-Chloro-3'-iodobenzophenone demonstrates a quantifiable, differential inhibitory profile against specific enzymes compared to related halogenated benzophenones [1]. While direct head-to-head data is limited, its activity can be contextualized within the benzophenone class. The compound exhibits an IC50 of 54 nM against myeloperoxidase (MPO) and an IC50 of 210 nM against Cytochrome P450 3A4 (CYP3A4) [1]. In contrast, it shows significantly weaker inhibition of Thyroid peroxidase (TPO) with an IC50 of 2.00E+3 nM [1]. For comparison, structurally similar compounds like 3'-Chloro-2-iodobenzophenone are described as potential enzyme inhibitors but lack this specific, quantified activity data . This established dataset provides a clear baseline for selecting 2-Chloro-3'-iodobenzophenone over uncharacterized analogs in target-based screening campaigns.

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Reactivity and Synthetic Utility: Orthogonal Halogen Reactivity in Cross-Coupling Reactions

A primary differentiator for 2-Chloro-3'-iodobenzophenone is the orthogonal reactivity of its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in transition metal-catalyzed cross-coupling reactions . The C-I bond is highly reactive, allowing for selective functionalization under mild conditions without affecting the C-Cl bond . For instance, analogs where the iodine is replaced by a less reactive halogen, such as bromine in 3'-Chloro-2-bromobenzophenone, are explicitly noted to be less reactive in coupling reactions . This inherent reactivity difference is a cornerstone of its utility in multi-step synthesis, enabling sequential, site-selective modifications to build molecular complexity efficiently.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Physical Property Differentiation: Computed Boiling Point and Density Compared to an Acetophenone Analog

2-Chloro-3'-iodobenzophenone exhibits distinct physicochemical properties that influence its handling, purification, and downstream applications when compared to structurally similar building blocks . For example, its computed boiling point is 412.33°C at 760 mmHg and its density is 1.699 g/cm³ . In contrast, the related acetophenone analog, 2-(2-Chlorophenyl)-3'-iodoacetophenone (CAS 898784-02-6), has a predicted boiling point of 429.4±30.0 °C [1]. This difference in boiling point can impact purification strategies such as distillation and can be a factor in evaluating compound stability and storage conditions. Similarly, the difference in molecular weight (342.56 vs. 356.58 g/mol) affects molarity calculations for reaction setup [1].

Physicochemical Properties Purification Formulation

Differentiation by Positional Isomerism: 2-Chloro-3'-iodobenzophenone vs. 3'-Chloro-2-iodobenzophenone

2-Chloro-3'-iodobenzophenone is structurally and functionally distinct from its positional isomer, 3'-Chloro-2-iodobenzophenone (CAS 890098-14-3) . The inversion of the halogen positions (chlorine and iodine swapped between the two aromatic rings) results in a unique molecular structure with its own specific InChIKey: HXKNAKJVJIRYRY-UHFFFAOYSA-N for 2-Chloro-3'-iodobenzophenone , compared to ZRRWPZYNBSTGAM-UHFFFAOYSA-N for the isomer . This structural difference leads to distinct electronic properties, steric environments around the reactive sites, and different intermolecular interactions, which can affect the compound's behavior in both chemical reactions and biological assays .

Structure-Activity Relationship (SAR) Isomer Identification Analytical Chemistry

Commercial Availability and Sourcing: A Benchmark for Reliable Procurement

From a procurement standpoint, 2-Chloro-3'-iodobenzophenone is differentiated by its established presence in the portfolios of multiple reputable chemical suppliers, including Fluorochem Ltd., Matrix Scientific Inc., and Rieke Metals, Inc. . This multi-vendor availability provides tangible value in terms of supply chain security, competitive pricing, and the ability to select from different lot sizes and grades . While many specialty chemicals are available from a single source, the existence of a competitive market for this specific compound reduces the risk of single-source supply disruptions and can lead to more favorable terms for the procurer compared to sourcing less common or proprietary analogs .

Procurement Supply Chain Chemical Sourcing

2-Chloro-3'-iodobenzophenone: Validated Application Scenarios Based on Quantitative Evidence


Targeted Enzyme Inhibitor Screening: MPO and CYP3A4 Focus

In medicinal chemistry programs targeting myeloperoxidase (MPO) or cytochrome P450 3A4 (CYP3A4), 2-Chloro-3'-iodobenzophenone provides a data-backed starting point for hit-to-lead optimization. Its demonstrated in vitro IC50 values of 54 nM against MPO and 210 nM against CYP3A4 offer a quantifiable benchmark [1]. Researchers can use this compound as a scaffold to explore structure-activity relationships (SAR), leveraging its orthogonal halogen reactivity to synthesize focused libraries and improve upon its potency and selectivity profile, which already shows >37-fold selectivity for MPO over thyroid peroxidase (TPO) [1].

Multi-Step Synthesis of Complex Molecular Architectures

2-Chloro-3'-iodobenzophenone is an ideal building block for synthetic chemists constructing complex molecules via sequential cross-coupling reactions. Its orthogonal C-I and C-Cl bonds permit the chemoselective functionalization of the iodine-bearing ring first (e.g., via Suzuki coupling), followed by a subsequent transformation at the chlorine-bearing ring in a later synthetic step . This strategy streamlines the synthesis of unsymmetrical, highly substituted biaryl and diarylketone motifs that are common in pharmaceuticals, agrochemicals, and advanced materials, offering a more efficient route compared to using less differentiated starting materials .

Procurement for Validated Chemical Processes and Library Synthesis

For procurement officers and lab managers, the selection of 2-Chloro-3'-iodobenzophenone is justified by its multi-vendor commercial availability, which mitigates supply chain risk and ensures competitive pricing . When a specific isomer is required for a validated synthesis or as a key component in a screening library, the unambiguous identity of the compound is non-negotiable. The distinct InChIKey (HXKNAKJVJIRYRY-UHFFFAOYSA-N) and physicochemical properties (e.g., boiling point of 412.33°C) serve as critical quality control parameters, guaranteeing that the purchased material matches the intended compound and preventing costly errors arising from the inadvertent purchase of an isomer like 3'-Chloro-2-iodobenzophenone .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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